3,5-Bis(trifluoromethyl)styrene

Fluoropolymer Synthesis Free Radical Polymerization Reaction Kinetics

3,5-Bis(trifluoromethyl)styrene (CAS: 349-59-7), also known as 1-ethenyl-3,5-bis(trifluoromethyl)benzene, is a fluorinated styrene monomer characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the aromatic ring. This electron-deficient monomer is a colorless liquid at room temperature with a melting point of 7-8 °C, a boiling point of 60 °C (at 20 mmHg), a density of 1.334 g/mL (at 25 °C), and a refractive index of n20/D 1.425.

Molecular Formula C10H6F6
Molecular Weight 240.14 g/mol
CAS No. 349-59-7
Cat. No. B1333223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)styrene
CAS349-59-7
Molecular FormulaC10H6F6
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2
InChIKeyLFICVUCVPKKPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)styrene (CAS 349-59-7): Physical Properties, Polymerization Behavior, and Industrial Applications


3,5-Bis(trifluoromethyl)styrene (CAS: 349-59-7), also known as 1-ethenyl-3,5-bis(trifluoromethyl)benzene, is a fluorinated styrene monomer characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the aromatic ring. This electron-deficient monomer is a colorless liquid at room temperature with a melting point of 7-8 °C, a boiling point of 60 °C (at 20 mmHg), a density of 1.334 g/mL (at 25 °C), and a refractive index of n20/D 1.425 . Its primary utility lies in the synthesis of specialized fluoropolymers, where the strong electron-withdrawing nature of the -CF₃ groups imparts enhanced thermal stability, chemical resistance, and unique optical properties compared to non-fluorinated analogs [1].

Why Generic Substitution with Other Fluorinated Styrenes Fails: The Critical Role of Substitution Pattern in Polymerization Behavior for 3,5-Bis(trifluoromethyl)styrene


Substituting 3,5-Bis(trifluoromethyl)styrene with a generic fluorinated styrene or even a different bis(trifluoromethyl)styrene isomer can drastically alter polymerization kinetics, copolymer composition, and final polymer properties. The unique meta,meta-substitution pattern of the two -CF₃ groups creates a distinct electronic environment, quantified by a specific Hammett σ value and monomer reactivity ratios (r-values), which dictate how this monomer incorporates into a growing polymer chain [1]. Direct comparative studies have shown that the polymerization rate of 3,5-bis(trifluoromethyl)styrene is significantly faster than that of its ortho,para-disubstituted isomer (2,5-bis(trifluoromethyl)styrene) and mono-substituted analogs [2]. Furthermore, its copolymerization behavior with styrene yields a reactivity ratio (rSt(CF3)2 = 0.13) that is fundamentally different from that of a mono-substituted trifluoromethyl styrene (rStCF3 = 0.54), leading to a profoundly different compositional drift and sequence distribution in the final copolymer, which directly impacts material properties like thermal stability and flame retardancy [3]. Therefore, for applications requiring precise control over polymer microstructure and performance, 3,5-bis(trifluoromethyl)styrene is not an interchangeable commodity.

Quantitative Evidence Guide: Differentiating 3,5-Bis(trifluoromethyl)styrene (CAS 349-59-7) from Closest Analogs for Procurement Decisions


Superior Free-Radical Polymerization Rate of 3,5-Bis(trifluoromethyl)styrene Compared to Isomeric and Pentafluorinated Styrenes

In a direct head-to-head comparison of polymerization rates in benzene and dioxane using AIBN initiator, 3,5-bis(trifluoromethyl)styrene (35BTFMS) exhibited a higher polymerization rate than its structural isomer 2,5-bis(trifluoromethyl)styrene (25BTFMS), as well as pentafluorostyrene (PFS) and 2-trifluoromethylstyrene (2TFMS) [1]. The observed rate order demonstrates that the meta,meta-substitution pattern is kinetically more favorable for free-radical homopolymerization than ortho,para-substitution or full ring fluorination.

Fluoropolymer Synthesis Free Radical Polymerization Reaction Kinetics

Drastically Lower Copolymerization Reactivity Ratio (r-value) with Styrene Compared to Mono-Trifluoromethyl Styrene

When copolymerized with styrene, 3,5-bis(trifluoromethyl)styrene exhibits a profoundly different reactivity profile compared to its mono-substituted analog [1]. Its reactivity ratio (rSt(CF3)2 = 0.13) is significantly lower than that of 3-(trifluoromethyl)styrene (rStCF3 = 0.54). A reactivity ratio close to zero indicates a strong preference for alternating copolymerization, whereas a higher value indicates a more random distribution.

Copolymerization Kinetics Reactivity Ratios Polymer Microstructure

Enhanced Flame Retardancy of Polystyrene Copolymers Containing 3,5-Bis(trifluoromethyl)styrene Over the Mono-Substituted Analog

The incorporation of 3,5-bis(trifluoromethyl)styrene into a polystyrene backbone is more effective at enhancing flame retardancy than incorporating a mono-trifluoromethyl styrene [1]. Pyrolysis combustion flow calorimetry (PCFC) was used to directly compare the flammability of copolymers containing equivalent molar amounts of each fluorinated monomer.

Flame Retardant Polymers Thermal Analysis Copolymer Properties

Conformity to Hammett Relationship Confirms Predictable and Enhanced Polymerization Kinetics in Surface-Initiated ATRP for 3,5-Bis(trifluoromethyl)styrene and Other Meta/Para Electron-Withdrawing Styrenes

In surface-initiated atom transfer radical polymerization (SI-ATRP), substituted styrenes follow a clear structure-property relationship defined by the Hammett equation (ρ = 0.51) [1]. As a monomer with strong electron-withdrawing groups in the meta positions, 3,5-bis(trifluoromethyl)styrene is predicted to exhibit a high growth rate, enabling rapid synthesis of thick polymer brushes.

Surface-Initiated Polymerization ATRP Polymer Brushes

High Optical Transparency of Trifluoromethyl-Substituted Polystyrenes for Optical Material Applications

Polymers derived from trifluoromethyl-substituted styrenes, including 3,5-bis(trifluoromethyl)styrene, exhibit high optical transparency [1]. This property is a direct result of incorporating the -CF3 groups and is a key differentiator for applications in optical components.

Optical Polymers Polymer Characterization Transparency

High-Value Research and Industrial Application Scenarios for 3,5-Bis(trifluoromethyl)styrene (CAS 349-59-7)


Synthesis of Well-Defined Polymer Brushes for Surface Modification via SI-ATRP

Researchers aiming to create thick, uniform polymer brushes on gold or other surfaces in under an hour should select 3,5-Bis(trifluoromethyl)styrene. Its classification as a meta-substituted, electron-withdrawing styrene ensures it will polymerize with a high growth rate in SI-ATRP, conforming to a Hammett ρ value of 0.51 [1]. This allows for the rapid creation of functional surfaces with predictable thickness and low polydispersity.

Design of Inherently Flame-Retardant Polystyrene Copolymers

For developing polystyrene-based materials with enhanced fire safety, 3,5-Bis(trifluoromethyl)styrene is the superior comonomer choice. Its copolymerization with styrene results in a more alternating microstructure due to its low reactivity ratio (rSt(CF3)2 = 0.13) [2], and direct PCFC measurements confirm it provides greater flame retardancy enhancement than its mono-substituted counterpart [2]. This makes it ideal for use in electronics housings, insulation, and construction materials.

Development of Transparent Optical Polymers and Waveguides

When formulating polymers for optical components such as waveguides, lenses, or transparent coatings, the class of trifluoromethyl-substituted styrenes, including 3,5-Bis(trifluoromethyl)styrene, offers a proven advantage. Films derived from these monomers demonstrate high optical transparency (transmittance > 89-92%) across the visible and near-infrared spectrum [3], a critical requirement for minimizing signal loss in photonic devices.

High-Throughput Industrial Synthesis of Fluoropolymers

In an industrial setting where production efficiency is paramount, 3,5-Bis(trifluoromethyl)styrene provides a quantifiable advantage over its closest analogs. Its polymerization rate is demonstrably faster than that of the isomeric 2,5-bis(trifluoromethyl)styrene and pentafluorostyrene [4]. This increased reaction rate translates directly to higher reactor throughput and reduced cycle times, making it the more cost-effective monomer for large-scale fluoropolymer production.

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